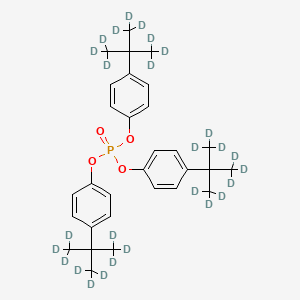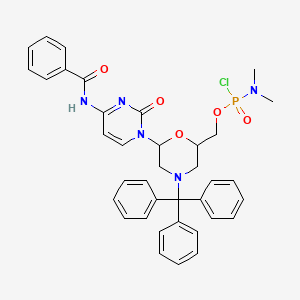
2-Deoxy-2-fluoro-D-glucose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-D-glucose-13C is a compound where the hydroxyl group at the second carbon of glucose is replaced by a fluorine atom, and the carbon atoms are labeled with the stable isotope carbon-13. This compound is a derivative of glucose and is often used in scientific research due to its unique properties. It is particularly valuable in studies involving metabolic processes and imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C typically involves the fluorination of glucose derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom replaces the hydroxyl group at the second carbon position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of isotopically labeled carbon-13 requires specialized equipment and techniques to ensure the incorporation of the isotope into the glucose molecule .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Deoxy-2-fluoro-D-glucose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular processes and metabolic pathways.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor diseases such as cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound is not further metabolized, leading to its accumulation in cells. This property makes it useful in imaging techniques, as it highlights areas of high glucose uptake, such as tumors .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Lacks the fluorine atom but is also used in metabolic studies.
2-Fluoro-2-deoxy-D-glucose: Similar to 2-Deoxy-2-fluoro-D-glucose-13C but without the carbon-13 labeling.
18F-Fluorodeoxyglucose (FDG): A radiolabeled compound used extensively in PET imaging
Uniqueness
This compound is unique due to its stable carbon-13 isotope labeling, which allows for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This labeling provides additional insights into metabolic pathways and cellular processes that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI Key |
AOYNUTHNTBLRMT-SAHBNLNBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)F)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


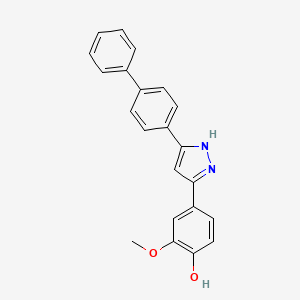



![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)


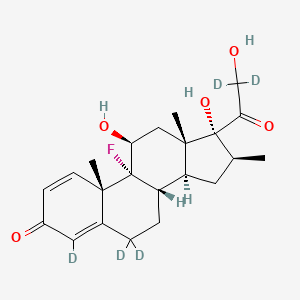
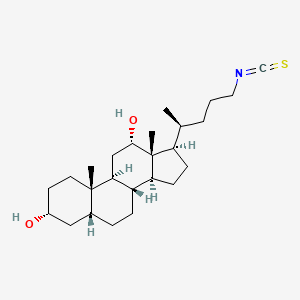
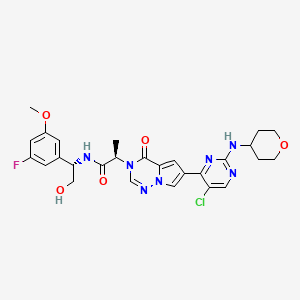

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
